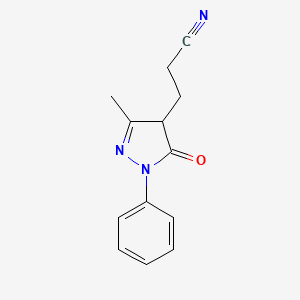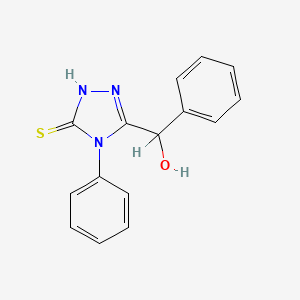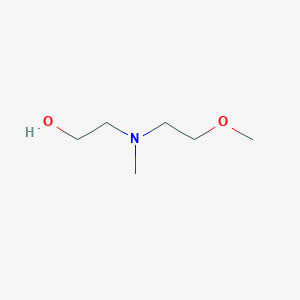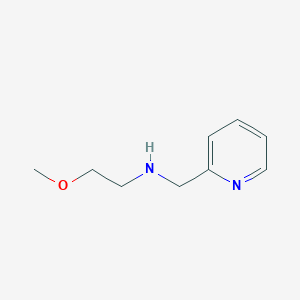
1-((4-Methoxyphenyl)thio)propan-2-one
描述
1-((4-Methoxyphenyl)thio)propan-2-one, also known as 1-(4-methoxyphenyl)-2-propanone, is an organic compound with the molecular formula C10H12O2S. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety through a sulfur atom. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
准备方法
The synthesis of 1-((4-Methoxyphenyl)thio)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxythiophenol with 2-bromopropanone under basic conditions. The reaction typically proceeds as follows:
Reaction of 4-methoxythiophenol with 2-bromopropanone:
化学反应分析
1-((4-Methoxyphenyl)thio)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium
Products: Corresponding sulfoxides or sulfones
-
Reduction
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Conditions: Anhydrous conditions
Products: Corresponding alcohols or thiols
-
Substitution
Reagents: Nucleophiles (e.g., amines, alkoxides)
Conditions: Basic or acidic medium
科学研究应用
1-((4-Methoxyphenyl)thio)propan-2-one has diverse applications in scientific research, including:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential therapeutic applications in drug development.
-
Industry
作用机制
The mechanism of action of 1-((4-Methoxyphenyl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
-
Molecular Targets
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.
-
Pathways
- Oxidative stress: Induction of oxidative stress, leading to cell damage or apoptosis.
- Signal transduction: Modulation of signal transduction pathways, affecting cellular functions .
相似化合物的比较
1-((4-Methoxyphenyl)thio)propan-2-one can be compared with other similar compounds, such as:
-
1-(4-Methoxyphenyl)-2-propanone
- Similar structure but lacks the sulfur atom.
- Different reactivity and applications.
-
4-Methoxyphenylacetone
- Similar structure but with a different functional group.
- Different chemical properties and uses.
-
4-Methoxybenzyl methyl ketone
- Similar structure but with a different substitution pattern.
- Different reactivity and applications .
属性
IUPAC Name |
1-(4-methoxyphenyl)sulfanylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCLISZSEDWSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556989 | |
| Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25784-84-3 | |
| Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


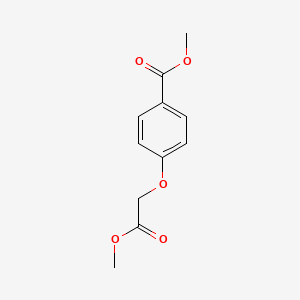
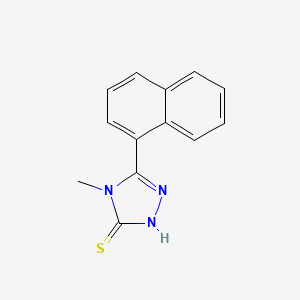
![methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3022345.png)
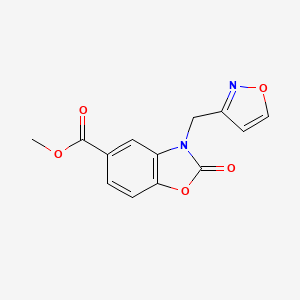
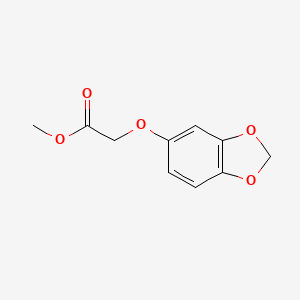
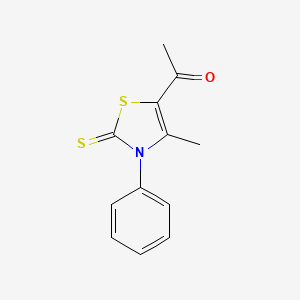
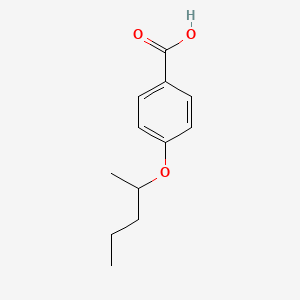
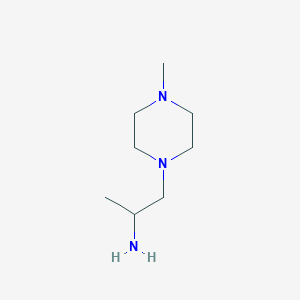
![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)
